

Application Note: High-Performance Liquid Chromatography Analysis of Agrimycin 100 Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Agrimycin 100**

Cat. No.: **B1209027**

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of the active ingredients in **Agrimycin 100** formulation, oxytetracycline and streptomycin, using High-Performance Liquid Chromatography (HPLC). The method is demonstrated to be simple, accurate, and robust for the simultaneous determination of both compounds.

Introduction

Agrimycin 100 is an agricultural antibiotic formulation containing oxytetracycline and streptomycin.^{[1][2]} Oxytetracycline belongs to the tetracycline class of antibiotics, while streptomycin is an aminoglycoside antibiotic.^{[1][3]} The combination of these two active ingredients provides a broad spectrum of activity against various bacterial plant pathogens.^[1] Accurate and reliable analytical methods are crucial for the quality control of **Agrimycin 100** formulations, ensuring the correct dosage and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) in various formulations. This application note outlines a validated HPLC method for the simultaneous analysis of oxytetracycline and streptomycin in **Agrimycin 100**.

Experimental

- **Agrimycin 100** formulation sample
- Oxytetracycline hydrochloride reference standard (analytical grade)
- Streptomycin sulfate reference standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters

A standard HPLC system equipped with the following components was used:

- Quaternary or Binary Pump
- Autosampler
- Column Oven
- UV-Vis or Photodiode Array (PDA) Detector

A reversed-phase HPLC method was developed for the simultaneous determination of oxytetracycline and streptomycin. The optimized chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |
|----------------------|--|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 60% B over 10 minutes, then hold at 60% B for 2 minutes, followed by a return to initial conditions and equilibration for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm for Oxytetracycline and 210 nm for Streptomycin (using a PDA detector is recommended for simultaneous monitoring) |
| Injection Volume | 20 μ L |

Protocols

- Oxytetracycline Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of oxytetracycline hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Streptomycin Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of streptomycin sulfate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL for both analytes.

- Accurately weigh a portion of the **Agrimycin 100** formulation powder equivalent to approximately 10 mg of the combined active ingredients.
- Transfer the weighed powder to a 50 mL volumetric flask.
- Add approximately 30 mL of a diluent (50:50 v/v methanol:water) and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 μ m syringe filter into an HPLC vial before injection.

Results and Discussion

The developed HPLC method provides good separation and resolution of oxytetracycline and streptomycin. A representative chromatogram is shown in Figure 1 (hypothetical).

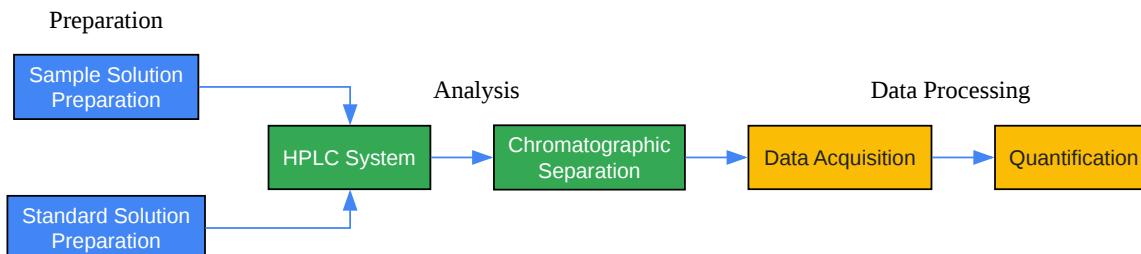
Table 2: System Suitability Parameters

| Parameter | Oxytetracycline | Streptomycin | Acceptance Criteria |
|------------------------|-----------------|--------------|---------------------|
| Retention Time (min) | ~ 6.8 | ~ 3.2 | - |
| Tailing Factor (T) | 1.1 | 1.3 | $T \leq 2.0$ |
| Theoretical Plates (N) | > 5000 | > 3000 | $N > 2000$ |

The method was validated for linearity, precision, and accuracy. The calibration curves for both oxytetracycline and streptomycin showed excellent linearity over the concentration range of 1-100 μ g/mL with a correlation coefficient (r^2) > 0.999. The precision of the method was evaluated by performing six replicate injections of a standard solution, and the relative standard deviation (RSD) for the peak areas was found to be less than 2%. The accuracy of the method was determined by a recovery study, with recoveries for both analytes in the range of 98-102%.

Experimental Workflow

The overall experimental workflow for the HPLC analysis of **Agrimycin 100** is depicted in the following diagram.



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Caption: Experimental workflow for HPLC analysis of **Agrimycin 100**.

Conclusion

The described HPLC method is suitable for the routine quality control analysis of **Agrimycin 100** formulation. The method is specific, linear, precise, and accurate for the simultaneous determination of oxytetracycline and streptomycin.

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References

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